molecular formula C11H16ClNO B2915077 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1803597-51-4

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2915077
CAS No.: 1803597-51-4
M. Wt: 213.71
InChI Key: QANKNRURNXKMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a tetrahydroquinoline derivative characterized by a methoxy group at position 3 and a methyl group at position 2, with a hydrochloride salt enhancing its stability and solubility. Tetrahydroquinolines are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the tetrahydroquinoline scaffold significantly influences its physicochemical and biological properties .

Properties

IUPAC Name

3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANKNRURNXKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C2N1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 3-methoxy-2-methylquinoline with hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of catalysts such as platinum on carbon (Pt/C) to facilitate the hydrogenation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Key Reaction Mechanisms

The primary mechanisms involved in the reactions of this compound include:

  • Nucleophilic Substitution : The methoxy group can participate in nucleophilic substitution reactions, where it can act as a leaving group under certain conditions.

  • Electrophilic Aromatic Substitution : The aromatic nature of the compound allows for electrophilic substitution reactions that can modify the aromatic system.

Catalytic Reactions

Recent studies have explored the use of 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a catalyst in various organic transformations:

  • Michael Addition Reactions : This compound has shown potential as a catalyst for Michael addition reactions due to its ability to stabilize intermediates through coordination with metal ions.

  • Enantioselective Reactions : The compound has been investigated for its role in enantioselective catalysis, particularly in reactions involving nitroalkenes and aldehydes.

Biological Activity Insights

Research indicates that derivatives of tetrahydroquinolines exhibit various biological activities:

  • Antitumor Activity : Compounds similar to 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have shown significant cytotoxicity against cancer cell lines with GI50 values in the nanomolar range .

  • Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives may have neuroprotective properties against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Scientific Research Applications

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Position and Type

Key Compounds :

Compound Name Substituents CAS Number Similarity Score Key Properties/Applications
6-Methoxy-2-methyl-THQ hydrobromide 6-OCH₃, 2-CH₃, HBr salt 1417357-11-9 N/A Higher lipophilicity due to Br⁻ salt
7-Methoxy-THQ hydrochloride 7-OCH₃, HCl salt 15903-94-3 0.82 Altered receptor binding vs. 3-OCH₃
3-Methyl-THQ 3-CH₃ 20668-20-6 0.93 Reduced polarity vs. methoxy analogs
7-Chloro-THQ hydrochloride 7-Cl, HCl salt 90562-34-8 0.94 Enhanced electrophilicity
6-Bromo-8-methoxy-THQ hydrochloride 6-Br, 8-OCH₃, HCl salt N/A N/A Potential halogen bonding in targets

Observations :

  • Methoxy Position : Moving the methoxy group from position 3 (target compound) to 6 or 7 alters electronic distribution and steric effects, impacting binding affinity in biological systems .
  • Halogen vs. Methoxy : Chloro or bromo substituents (e.g., 7-Chloro-THQ) increase lipophilicity and may enhance membrane permeability compared to methoxy groups .
  • Salt Form : Hydrobromide salts (e.g., 6-Methoxy-2-methyl-THQ hydrobromide) generally exhibit lower solubility in polar solvents compared to hydrochloride analogs .

Physicochemical Properties

Melting Points and Stability :

  • 3-Methoxy-2-methyl-THQ hydrochloride: No direct data, but related hydrochlorides (e.g., 1,2,3,4-tetrahydroquinoline hydrochloride) have m.p. ~181°C .
  • 3-Methyl-THQ : CAS 20668-20-6 (similar volatility to parent THQ but lower polarity) .

Solubility :

  • Hydrochloride salts improve water solubility, critical for pharmaceutical formulations. Halogenated derivatives (e.g., bromo, chloro) may require organic solvents for dissolution .

Biological Activity

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}ClNO
  • Molecular Weight : 199.7 g/mol
  • CAS Number : 2613384-75-9
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which disrupts their catalytic functions. This property is significant for developing therapeutic agents targeting enzyme-related diseases.
  • Receptor Modulation : It interacts with cell surface receptors, influencing signaling pathways that regulate cellular responses. This modulation can potentially lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have demonstrated significant activity against various bacterial strains. For instance, studies have shown that certain tetrahydroquinoline derivatives possess potent antibacterial properties comparable to established antibiotics .
  • Neuroprotective Effects : Some tetrahydroquinoline derivatives are being investigated for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it can inhibit the denaturation of proteins and exhibit antioxidant activity, which are crucial in managing inflammatory conditions .

1. Antimicrobial Efficacy

A study focused on the synthesis of various tetrahydroquinoline derivatives highlighted the antimicrobial efficacy of these compounds. The results indicated that 3-methoxy derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-methoxy counterparts .

2. Neuroprotective Potential

Research examining the neuroprotective effects of tetrahydroquinolines revealed that certain analogs could protect neuronal cells from oxidative damage induced by neurotoxic agents. This suggests a potential application in treating conditions like Alzheimer's disease .

3. Structure-Activity Relationship (SAR)

The structural modifications in tetrahydroquinolines significantly affect their biological activity. A comprehensive SAR study indicated that the position and nature of substituents on the quinoline ring influence both enzyme inhibition and receptor binding affinity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2,3,4-Tetrahydroquinoline No methoxy groupBaseline activity
6-Methoxy-1,2,3,4-tetrahydroquinoline Methoxy at 6-positionEnhanced activity against certain pathogens
This compound Methoxy at 3-position and methyl at 2-positionNotable antimicrobial and neuroprotective effects

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride?

A methodologically robust synthesis requires attention to:

  • Catalyst selection : Palladium or nickel catalysts are often used for hydrogenation steps in tetrahydroquinoline derivatives (e.g., reduction of quinoline precursors) .
  • Temperature control : Maintain <100°C to avoid decomposition of the methoxy group during cyclization .
  • Purification : Hydrochloride salts are typically recrystallized from ethanol/water mixtures to achieve >95% purity, as seen in analogous tetrahydroquinoline hydrochlorides .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–7). Similar tetrahydroquinoline hydrochlorides show high solubility in polar aprotic solvents but limited stability in alkaline conditions .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. Methoxy groups are prone to oxidative cleavage under acidic conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1^1H and 13^13C NMR can confirm the methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Aromatic protons in the tetrahydroquinoline core appear as multiplet signals (δ 6.5–7.5 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ and [M+Cl]^- adducts due to the hydrochloride salt .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence regioselectivity in downstream functionalization?

The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. For example:

  • Nitration : Yields 6-nitro derivatives due to the methoxy group’s meta-directing effect .
  • Cross-coupling : Suzuki-Miyaura reactions require protection of the methoxy group (e.g., silylation) to prevent demethylation .

Q. What strategies address contradictions in reported biological activity data for tetrahydroquinoline derivatives?

  • Meta-analysis : Compare datasets using standardized assays (e.g., MIC values for antimicrobial activity). Discrepancies in 6-fluoro-2-methyltetrahydroquinoline bioactivity were resolved by controlling for hydrochloride salt dissociation in media .
  • Structural analogs : Test 3-methoxy vs. 6-methoxy derivatives to isolate substituent effects. For example, 6-methoxy analogs show higher logP values (2.1 vs. 1.8), impacting membrane permeability .

Q. How can researchers design SAR studies to explore the methyl group’s role at the 2-position?

  • Synthetic modifications : Replace the methyl group with ethyl, hydrogen, or halogens. For instance, 2-ethyl analogs of similar compounds exhibit reduced CNS penetration due to increased steric bulk .
  • Computational modeling : Use DFT calculations to compare steric and electronic effects. The methyl group contributes ~1.2 kcal/mol stabilization in docking studies with acetylcholinesterase .

Q. What advanced analytical methods resolve stereochemical ambiguities in tetrahydroquinoline hydrochlorides?

  • X-ray crystallography : Determines absolute configuration of chiral centers. A related 1,2,3,4-tetrahydroisoquinoline hydrochloride structure (CCDC 2048273) confirmed (R)-configuration via crystallography .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers. Resolution factors >1.5 are achievable .

Methodological Notes

  • Synthesis optimization : Include control experiments to quantify the impact of HCl stoichiometry on salt formation efficiency .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish methoxy and methylene signals .
  • Biological assays : Pre-equilibrate hydrochloride salts in assay buffers to account for pH-dependent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.